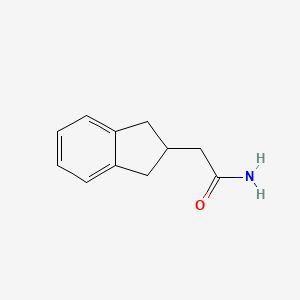

2-(2,3-Dihydro-1H-inden-2-yl)acetamide

Description

2-(2,3-Dihydro-1H-inden-2-yl)acetamide is a small-molecule compound featuring an indene core substituted with an acetamide group at the 2-position. In preclinical studies, derivatives of this compound demonstrated efficacy in reducing ganglioside accumulation in the central nervous system (CNS) of Sandhoff disease mouse models, highlighting its role as a PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol)-based homolog optimized for CNS penetration . However, its short half-life necessitates further structural optimization for clinical translation .

Properties

CAS No. |

146737-70-4 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)acetamide |

InChI |

InChI=1S/C11H13NO/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H2,12,13) |

InChI Key |

FXUUGDVQYOENBV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(5-Sulfonyl-2,3-dihydro-1H-inden-2-yl)acetamide (Compound 42)

- Structure : Incorporates a methylsulfonyl group at the 5-position of the indene ring.

- Synthesis : Synthesized via chlorosulfonic acid treatment of the parent acetamide, followed by oxidation with m-chloroperbenzoic acid (75% yield) .

- This modification may influence target binding or metabolic stability .

CCG-203586 (Compound 3h)

- Structure: Contains a dihydrobenzo[b][1,4]dioxin-6-yl group and a pyrrolidine-propanol side chain.

- Activity: Demonstrates superior CNS activity in reducing GM2 and GA2 gangliosides in vivo compared to eliglustat, a non-CNS-penetrant GSL inhibitor. Calculated properties (e.g., logP, molecular weight) likely favor blood-brain barrier penetration .

- Key Difference : Extended side chain and aromatic substituents enhance target engagement but may increase molecular weight (~500 Da), posing challenges for oral bioavailability .

N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide

- Structure: Features a 2-fluorophenoxy group attached to the acetamide.

- Fluorination often enhances metabolic stability and lipophilicity .

Pharmacological and Pharmacokinetic Comparisons

Eliglustat (vs. 2-(2,3-Dihydro-1H-inden-2-yl)acetamide)

- Mechanism : Eliglustat is a glucosylceramide synthase (GCS) inhibitor approved for Gaucher disease but lacks CNS penetration.

- Pharmacokinetics : The parent compound’s short half-life (~hours) contrasts with eliglustat’s longer duration, necessitating structural modifications (e.g., CCG-203586) for sustained activity .

Indantadol Hydrochloride

- Structure : Glycinamide derivative with a 2,3-dihydro-1H-inden-2-yl group.

- Key Difference: The aminoethyl linker and hydrochloride salt improve solubility but may reduce blood-brain barrier penetration compared to acetamide derivatives .

Stereochemical and Isomeric Variations

(S)-N-(2,3-Dihydro-1H-inden-1-yl)acetamide

- Structure : Stereoisomer with acetamide at the 1-position of the indene ring.

- Implications : Altered stereochemistry may affect target binding or metabolic pathways, as seen in enantiomer-specific activity of CNS drugs .

Data Tables

Table 1. Structural and Pharmacokinetic Comparison of Key Analogues

Key Research Findings and Challenges

- Structural Optimization : Derivatives like CCG-203586 demonstrate that side-chain modifications (e.g., dihydrodioxin groups) enhance CNS efficacy but may complicate synthesis or pharmacokinetics .

- Metabolic Stability : The parent compound’s short half-life underscores the need for prodrug strategies or cytochrome P450-resistant substituents .

- Comparative Efficacy: Sulfonyl and fluorophenoxy derivatives show divergent solubility and target engagement profiles, suggesting tailored applications for neurological vs. peripheral disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.